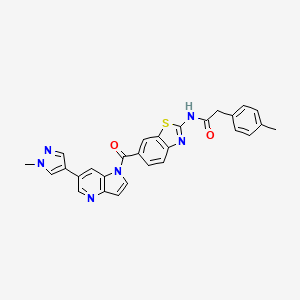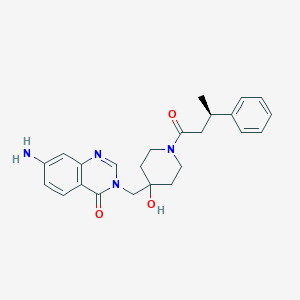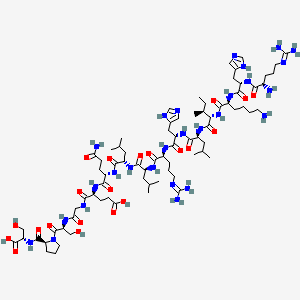
2,3-Diethyl-5-methylpyrazine-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diethyl-5-methylpyrazine-d7 is a deuterated analog of 2,3-Diethyl-5-methylpyrazine. It is a stable isotope-labeled compound, where deuterium atoms replace hydrogen atoms. This compound is primarily used in scientific research for tracing and quantitation purposes due to its unique isotopic labeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-5-methylpyrazine-d7 typically involves the deuteration of 2,3-Diethyl-5-methylpyrazine. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The product is then purified using techniques such as distillation or chromatography to achieve high purity levels .
化学反応の分析
Types of Reactions
2,3-Diethyl-5-methylpyrazine-d7 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Corresponding pyrazine N-oxides.
Reduction: Deuterated pyrazine derivatives.
Substitution: Various substituted pyrazine compounds depending on the nucleophile used.
科学的研究の応用
2,3-Diethyl-5-methylpyrazine-d7 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and distribution of pyrazine derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and excretion of pyrazine-based drugs.
作用機序
The mechanism of action of 2,3-Diethyl-5-methylpyrazine-d7 involves its incorporation into chemical or biological systems where it acts as a tracer. The deuterium atoms provide a distinct mass difference, allowing for precise quantitation using techniques such as mass spectrometry. This compound does not have a specific molecular target but is used to study the pathways and interactions of pyrazine derivatives .
類似化合物との比較
Similar Compounds
2,3-Diethyl-5-methylpyrazine: The non-deuterated analog, commonly used in flavor and fragrance studies.
2,5-Dimethylpyrazine: Another alkylpyrazine with similar applications in flavor research.
2,3-Diethyl-6-methylpyrazine: A structural isomer with different odor properties.
Uniqueness
2,3-Diethyl-5-methylpyrazine-d7 is unique due to its deuterium labeling, which provides advantages in tracing and quantitation studies. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated analogs in complex mixtures, making it a valuable tool in scientific research .
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
157.26 g/mol |
IUPAC名 |
2,3-bis(1,1-dideuterioethyl)-5-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3/i3D3,4D2,5D2 |
InChIキー |
PSINWXIDJYEXLO-AWIXXCAMSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CN=C(C(=N1)C([2H])([2H])C)C([2H])([2H])C |
正規SMILES |
CCC1=NC=C(N=C1CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)








